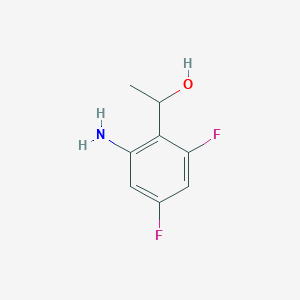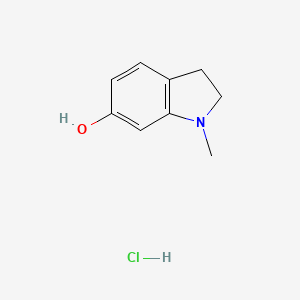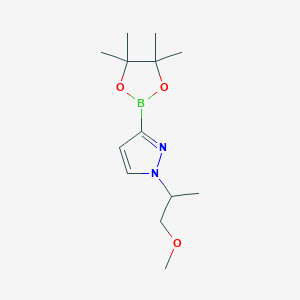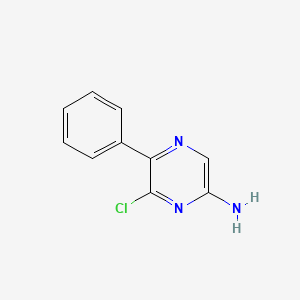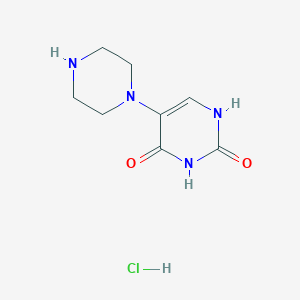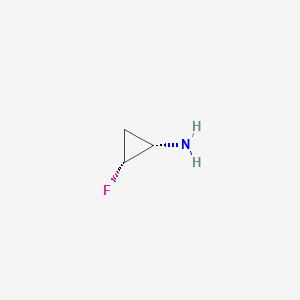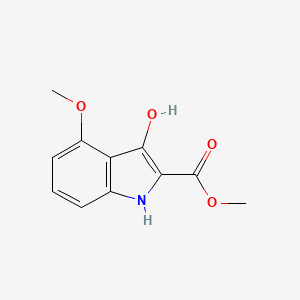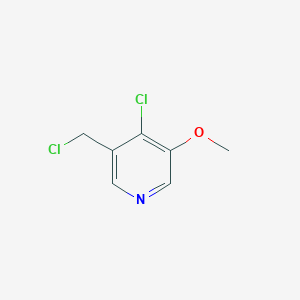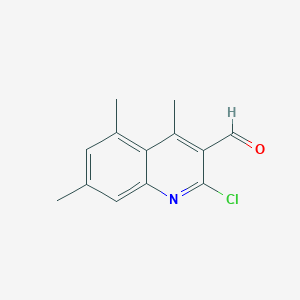
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the formyl group at the 3-position of the quinoline ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively straightforward procedure. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-4,5,7-trimethylquinoline-3-methanol.
Substitution: 2-Amino-4,5,7-trimethylquinoline-3-carbaldehyde or 2-Thio-4,5,7-trimethylquinoline-3-carbaldehyde.
科学研究应用
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is not fully understood. its biological activity is thought to involve interactions with cellular enzymes and receptors. The chloro and methyl groups on the quinoline ring may enhance its binding affinity to specific molecular targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloro-2,5,7-trimethylquinoline
- 2-Chloro-4,5,7-trimethylquinoline
Uniqueness
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is unique due to the presence of both chloro and multiple methyl groups on the quinoline ring.
属性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
2-chloro-4,5,7-trimethylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-8(2)12-9(3)10(6-16)13(14)15-11(12)5-7/h4-6H,1-3H3 |
InChI 键 |
HHHBJMQOZHAXFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


